molecular formula C10H7F3N2O B11881996 6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one CAS No. 50419-66-4

6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B11881996
CAS No.: 50419-66-4
M. Wt: 228.17 g/mol
InChI Key: LKAHSMWNIHYYLH-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinazolin-4(1H)-one: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activities.

    2-(Trifluoromethyl)quinazolin-4(1H)-one:

    Quinazolin-4(1H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.

Uniqueness

The presence of both the methyl and trifluoromethyl groups in 6-Methyl-2-(trifluoromethyl)quinazolin-4(1H)-one imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. These modifications can lead to improved efficacy and selectivity in various applications.

Properties

CAS No.

50419-66-4

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O/c1-5-2-3-7-6(4-5)8(16)15-9(14-7)10(11,12)13/h2-4H,1H3,(H,14,15,16)

InChI Key

LKAHSMWNIHYYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

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